3-Propoxybenzoic acid

Description

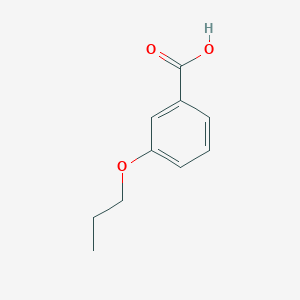

Structure

3D Structure

Properties

IUPAC Name |

3-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXUPQVAIFGMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343038 | |

| Record name | 3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190965-42-5 | |

| Record name | 3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Propoxybenzoic acid chemical properties and structure

An In-depth Technical Guide to 3-Propoxybenzoic Acid: Chemical Properties, Structure, and Applications

Introduction

3-Propoxybenzoic acid (CAS No: 190965-42-5) is a monosubstituted benzoic acid derivative characterized by a propoxy group at the meta position of the benzene ring.[1] As a member of the alkoxybenzoic acid family, it serves as a crucial intermediate and molecular building block in various fields of chemical synthesis. Its unique combination of a carboxylic acid functional group and an ether linkage provides a versatile scaffold for developing more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, particularly in the context of drug discovery and materials science, for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular structure of 3-Propoxybenzoic acid consists of a benzene ring functionalized with a carboxylic acid group and a propoxy ether group at positions 1 and 3, respectively. This arrangement dictates its chemical reactivity and physical characteristics.

Caption: 2D Chemical Structure of 3-Propoxybenzoic Acid.

Summary of Physicochemical Data

The key identifying and physical properties of 3-Propoxybenzoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | 3-propoxybenzoic acid | |

| CAS Number | 190965-42-5 | [1] |

| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)O | [2] |

| InChI Key | ZMXUPQVAIFGMPS-UHFFFAOYSA-N | [2] |

| Appearance | White solid (inferred) | [3] |

| Predicted XlogP | 2.9 | [2] |

Spectroscopic Profile

The structural features of 3-Propoxybenzoic acid can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of meta-substitution. The propoxy group will exhibit a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom. A broad singlet, typically downfield, corresponds to the acidic proton of the carboxylic acid.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals. This includes signals for the carboxyl carbon, the six aromatic carbons (four CH and two quaternary), and the three carbons of the propoxy chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[4] A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[4] Additional peaks will be present for C-H aromatic and aliphatic stretches, C=C aromatic stretches, and C-O ether stretches.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 180. Common fragmentation patterns include the loss of the propoxy group and the carboxyl group, leading to characteristic fragment ions.[2]

Solubility and Acidity

The acidity, or pKa, is a critical parameter. For benzoic acid, the pKa is approximately 4.2. The electron-donating nature of the propoxy group at the meta-position is expected to have a minor effect on the acidity, resulting in a pKa value close to that of benzoic acid itself.[6]

Synthesis and Reactivity

A common and efficient method for the synthesis of 3-Propoxybenzoic acid is the Williamson ether synthesis, starting from a readily available precursor like methyl 3-hydroxybenzoate.

Experimental Protocol: Synthesis of 3-Propoxybenzoic Acid

This two-step protocol involves the etherification of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester.

Step 1: Synthesis of Methyl 3-propoxybenzoate

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-hydroxybenzoate (1.0 eq.) in acetone or dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol.

-

Alkylation: Add 1-bromopropane or 1-iodopropane (1.2 eq.) to the reaction mixture. The reaction is heated to reflux and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 3-propoxybenzoate.

Step 2: Hydrolysis to 3-Propoxybenzoic Acid

-

Saponification: Dissolve the crude methyl 3-propoxybenzoate from the previous step in a mixture of methanol and water. Add sodium hydroxide (NaOH, 2.0 eq.) or lithium hydroxide (LiOH) and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2. The 3-Propoxybenzoic acid will precipitate out of the solution as a solid.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Caption: Synthetic workflow for 3-Propoxybenzoic Acid.

Applications in Research and Drug Development

While specific drugs containing the 3-propoxybenzoic acid moiety are not prominent, its value lies in its utility as a versatile building block and a scaffold for modifying molecular properties.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Benzoic acid derivatives are common in medicinal chemistry. For instance, 3-sulfonamido benzoic acid derivatives have been developed as potent P2Y14R antagonists for treating acute lung injury.[7] The 3-propoxybenzoic acid scaffold can be used to synthesize analogous structures where the propoxy group serves to modulate lipophilicity (logP), a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The ether linkage is generally stable in vivo, making it a suitable modification. Such intermediates are vital for creating libraries of compounds for screening and lead optimization.[3]

Role in Prodrug Design

The carboxylic acid group of 3-Propoxybenzoic acid can be masked to create prodrugs.[8] Esterification of the carboxyl group can improve oral bioavailability by increasing lipophilicity and masking a charge, facilitating passage through cell membranes. These ester prodrugs can then be hydrolyzed by endogenous esterases in the body to release the active carboxylic acid parent drug.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 180.20 g/mol , 3-Propoxybenzoic acid fits the profile of a molecular fragment ("Rule of Three"). Its defined structure, containing hydrogen bond donors and acceptors along with a hydrophobic alkyl chain, makes it an attractive candidate for FBDD screening campaigns to identify initial low-affinity binders to biological targets.

Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Propoxybenzoic acid is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

3-Propoxybenzoic acid is a valuable and versatile chemical intermediate with a well-defined structural and spectroscopic profile. Its synthesis is straightforward via established methods like the Williamson ether synthesis. For researchers in medicinal chemistry and materials science, it offers a reliable scaffold for creating novel molecules with tailored properties, serving as a key building block in the synthesis of compound libraries and as a tool for modulating physicochemical properties in drug design. Proper adherence to safety protocols is essential when handling this compound.

References

-

PubChem. (n.d.). 3-Propoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Propoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-Propoxybenzoic acid, 98% Purity (GC HPLC), C10H12O3, 10 grams. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-propoxybenzoic acid (C10H12O3). Retrieved from [Link]

-

PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

-

NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). Potassium Tetrathionate. Retrieved from [Link]

-

MD Topology. (n.d.). 3-Ethoxybenzoicacid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Propoxybenzoic Acid (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - 3-propoxybenzoic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-异丙基苯甲酸 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to 3-Propoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Propoxybenzoic acid, a valuable building block for researchers and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the synthesis of novel therapeutic agents. This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Core Identification and Physicochemical Profile

Before its application in complex synthetic pathways, a thorough understanding of a molecule's fundamental properties is paramount. 3-Propoxybenzoic acid is an aromatic carboxylic acid with a propyl ether substituent at the meta position.

Chemical Identity

-

IUPAC Name: 3-propoxybenzoic acid[1]

-

CAS Number: 190965-42-5[1]

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [1]

-

SMILES: CCCOC1=CC=CC(=C1)C(=O)O[1]

Physicochemical Properties

The physical and chemical properties of 3-Propoxybenzoic acid dictate its handling, reactivity, and formulation potential. Below is a summary of its key computed and experimental properties.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 180.078644241 Da | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Synthesis of 3-Propoxybenzoic Acid: A Validated Protocol

The most common and efficient method for the synthesis of 3-Propoxybenzoic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, 3-hydroxybenzoic acid is the phenolic precursor, and a propyl halide serves as the alkylating agent.

Reaction Scheme

Caption: Williamson ether synthesis of 3-Propoxybenzoic acid.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.

-

Reagent Preparation and Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and dimethylformamide (DMF, 100 mL). The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, which is a crucial step for the subsequent nucleophilic attack. DMF is an excellent polar apathetic solvent for this Sₙ2 reaction.

-

-

Alkylation Reaction:

-

To the stirred suspension, add 1-bromopropane (14.8 g, 0.12 mol) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures the complete conversion of the starting material.

-

Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (3:7). The disappearance of the 3-hydroxybenzoic acid spot indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. This will precipitate the product and dissolve the inorganic salts.

-

Acidify the aqueous solution to pH 2-3 with 2M HCl. This step ensures that the product is in its acidic form and fully precipitated.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Spectroscopic Characterization

The identity and purity of the synthesized 3-Propoxybenzoic acid can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet around 1.0 ppm for the methyl protons, a sextet around 1.8 ppm for the methylene protons adjacent to the methyl group, and a triplet around 4.0 ppm for the methylene protons attached to the oxygen). The aromatic protons will appear as multiplets in the range of 7.0-7.6 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbons of the propyl group and the seven carbons of the benzoic acid moiety.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage will be observed in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-Propoxybenzoic acid (m/z = 180.20).

Applications in Drug Discovery and Development

Benzoic acid derivatives are a cornerstone in medicinal chemistry due to their ability to act as scaffolds for the synthesis of a wide range of biologically active compounds. 3-Propoxybenzoic acid, in particular, serves as a key intermediate in the development of novel therapeutics.

Role as a Synthetic Intermediate

The propoxy group at the meta position provides a balance of lipophilicity and metabolic stability, which can be advantageous in drug design. The carboxylic acid functional group offers a versatile handle for further chemical modifications, such as esterification or amidation, to generate libraries of compounds for biological screening.

Caption: Synthetic utility of 3-Propoxybenzoic acid in generating compound libraries.

Potential Therapeutic Areas

While specific drugs derived directly from 3-Propoxybenzoic acid are not yet prevalent in the market, the broader class of substituted benzoic acids has shown promise in various therapeutic areas:

-

Anti-inflammatory Agents: Derivatives of 3-sulfonamido benzoic acid have been investigated as potent P2Y₁₄R antagonists for the treatment of acute lung injury.[2] This suggests that the 3-substituted benzoic acid scaffold is suitable for targeting inflammatory pathways.

-

Metabolic Disorders: 3-Phenoxybenzoic acid derivatives have been shown to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity, which is a target for anti-diabetic drugs.[3]

-

Antimicrobial Agents: The antimicrobial activity of some benzoic acid derivatives is well-documented, and the lipophilicity introduced by the propoxy group could enhance cell membrane permeability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Propoxybenzoic acid.

-

Hazard Identification: According to the Globally Harmonized System (GHS), 3-Propoxybenzoic acid is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-Propoxybenzoic acid is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, well-defined physicochemical properties, and the synthetic versatility offered by its functional groups make it an attractive starting material for the creation of novel therapeutic agents. As research into new drug targets and chemical scaffolds continues to expand, the importance of foundational building blocks like 3-Propoxybenzoic acid will undoubtedly grow.

References

-

PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. [Link]

-

PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Propoxybenzoic Acid

This guide provides a comprehensive analysis of the spectroscopic data for 3-propoxybenzoic acid, a key organic intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus extends beyond mere data presentation to include the rationale behind experimental choices and a thorough interpretation of the spectral features, ensuring a holistic understanding of the molecule's structural characteristics.

Introduction

3-Propoxybenzoic acid (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a derivative of benzoic acid characterized by a propoxy group at the meta-position of the benzene ring.[1] Accurate structural elucidation of this compound is paramount for its application in research and development, where precise molecular geometry influences reactivity and biological activity. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of 3-propoxybenzoic acid, offering expert insights into data acquisition and interpretation.

Molecular Structure

The structural formula of 3-propoxybenzoic acid is fundamental to understanding its spectroscopic signatures.

Caption: 2D structure of 3-Propoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[2][3][4][5]

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is chosen to ensure adequate signal dispersion, which is critical for resolving the aromatic protons and the fine coupling patterns of the propoxy group. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds, offering good solubility and a single, well-defined solvent peak.[6] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm) due to its chemical inertness and single, sharp resonance.[7]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of 3-propoxybenzoic acid (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30° pulse angle to ensure a short relaxation delay, a spectral width of approximately 15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is used to encompass the full range of carbon chemical shifts. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5-12.5 | Singlet (broad) | 1H | -COOH |

| ~7.70 | Doublet of doublets | 1H | Ar-H |

| ~7.55 | Triplet | 1H | Ar-H |

| ~7.35 | Triplet | 1H | Ar-H |

| ~7.15 | Doublet of doublets | 1H | Ar-H |

| ~4.00 | Triplet | 2H | -OCH₂- |

| ~1.85 | Sextet | 2H | -CH₂- |

| ~1.05 | Triplet | 3H | -CH₃ |

Interpretation:

-

The broad singlet in the downfield region (~11.5-12.5 ppm) is characteristic of the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.

-

The aromatic region (7.15-7.70 ppm) displays a complex pattern of four distinct protons, consistent with a meta-substituted benzene ring. The specific splitting patterns (doublet of doublets and triplets) arise from the coupling between adjacent aromatic protons.

-

The triplet at approximately 4.00 ppm corresponds to the two protons of the methylene group directly attached to the oxygen atom (-OCH₂-). The triplet multiplicity indicates coupling with the adjacent methylene group.

-

The sextet around 1.85 ppm is assigned to the central methylene group (-CH₂-) of the propoxy chain. The sextet arises from coupling to the two protons of the adjacent -OCH₂- group and the three protons of the terminal methyl group.

-

The upfield triplet at about 1.05 ppm is characteristic of the terminal methyl group (-CH₃) of the propoxy chain, with the triplet pattern resulting from coupling with the adjacent methylene group.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | -COOH |

| ~159.0 | C-O (aromatic) |

| ~132.0 | C-COOH (aromatic) |

| ~129.5 | Ar-CH |

| ~122.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~70.0 | -OCH₂- |

| ~22.5 | -CH₂- |

| ~10.5 | -CH₃ |

Interpretation:

-

The downfield signal at approximately 172.0 ppm is assigned to the carbonyl carbon of the carboxylic acid group.

-

The aromatic region shows six distinct signals, confirming the presence of six different carbon environments in the benzene ring due to the meta-substitution pattern. The carbon attached to the electron-donating propoxy group (C-O) is shifted upfield compared to the other aromatic carbons, while the carbon attached to the electron-withdrawing carboxylic acid group (C-COOH) is shifted downfield.

-

The signals for the propoxy group appear in the upfield region. The carbon attached to the oxygen (-OCH₂-) resonates at around 70.0 ppm, while the other two aliphatic carbons (-CH₂- and -CH₃) are found at approximately 22.5 ppm and 10.5 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Rationale for Experimental Choices: ATR-FT-IR is a modern, convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[6][7] It is preferred over traditional methods like KBr pellets as it avoids the need for grinding and pressing, which can sometimes alter the sample's crystalline structure.

Step-by-Step Methodology:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of solid 3-propoxybenzoic acid is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~3080 | Medium | C-H stretch (aromatic) |

| ~2970, ~2880 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1585 | Medium | C=C stretch (aromatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1300 | Strong | C-O stretch and O-H bend (in-plane) |

| ~1250 | Strong | C-O-C stretch (aryl-alkyl ether) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, dimer) |

| ~750 | Strong | C-H bend (out-of-plane, meta-disubstituted aromatic) |

Interpretation:

-

The very broad absorption band spanning from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[9]

-

The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring.

-

The absorptions around 2970 and 2880 cm⁻¹ are due to the asymmetric and symmetric C-H stretching vibrations of the aliphatic propoxy group.

-

A strong, sharp peak at approximately 1690 cm⁻¹ is indicative of the C=O stretching vibration of a carboxylic acid dimer. The hydrogen bonding in the dimer lowers the frequency from that of a free carboxylic acid.

-

The absorptions in the 1600-1585 cm⁻¹ range are attributed to the C=C stretching vibrations within the aromatic ring.

-

The strong band around 1300 cm⁻¹ arises from the coupled C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group.

-

The strong absorption at approximately 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl-alkyl ether linkage.

-

The broad peak around 920 cm⁻¹ is assigned to the out-of-plane O-H bend of the carboxylic acid dimer.

-

The strong band at about 750 cm⁻¹ is a key indicator of meta-disubstitution on the benzene ring, arising from the out-of-plane C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.[11][12]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Rationale for Experimental Choices: Electron Ionization (EI) is a hard ionization technique that imparts a significant amount of energy to the analyte molecules, leading to extensive and reproducible fragmentation.[12] This fragmentation pattern serves as a molecular fingerprint and is highly useful for structural elucidation and library matching. A standard electron energy of 70 eV is used to ensure consistent and comparable fragmentation patterns.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of 3-propoxybenzoic acid is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of 70 eV electrons, causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum Data and Interpretation

Key Fragmentation Peaks:

-

m/z 180 (Molecular Ion, [M]⁺•): This peak corresponds to the intact 3-propoxybenzoic acid radical cation, confirming the molecular weight of the compound.[1]

-

m/z 138: This prominent peak likely arises from the loss of a propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement, followed by the loss of a hydrogen atom, or through another rearrangement process leading to a stable fragment.

-

m/z 121: This fragment corresponds to the benzoyl cation ([C₇H₅O₂]⁺), formed by the cleavage of the propoxy group.

-

m/z 105: This peak is likely due to the loss of a carboxyl group (-COOH, 45 Da) from a rearranged molecular ion.

-

m/z 77: This fragment represents the phenyl cation ([C₆H₅]⁺), formed by the cleavage of the carboxyl and propoxy groups.

Caption: Proposed fragmentation pathway for 3-propoxybenzoic acid in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 3-propoxybenzoic acid. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the structure of the propoxy group. IR spectroscopy identifies the key functional groups, notably the carboxylic acid and the aryl-alkyl ether moieties. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that further supports the proposed structure. This guide serves as a valuable resource for scientists and researchers, offering not only the spectral data but also the underlying principles and experimental considerations necessary for a thorough understanding of the spectroscopic analysis of 3-propoxybenzoic acid.

References

-

PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less. [Link]

-

National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

-

MassBank. Benzoic acids and derivatives. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

-

YouTube. Structure Elucidation of Organic Compounds. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. 3-Propoxybenzoic acid | C10H12O3 | CID 586799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bbhegdecollege.com [bbhegdecollege.com]

- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 6. rsc.org [rsc.org]

- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 3-Propoxybenzoic Acid

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-propoxybenzoic acid, with a focus on its solubility and chemical stability. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep understanding of this compound's behavior in various environments. The insights provided herein are grounded in established analytical principles and data from analogous compounds, offering a robust framework for experimental design and interpretation.

Introduction: Understanding the Molecular Profile of 3-Propoxybenzoic Acid

3-Propoxybenzoic acid, a derivative of benzoic acid, is characterized by a propyl ether linkage at the meta-position of the benzene ring. This structural feature significantly influences its physicochemical properties, distinguishing it from both the parent benzoic acid molecule and its other isomers. A thorough understanding of its solubility and stability is paramount for its application in pharmaceutical formulations, chemical synthesis, and other research endeavors.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| Predicted LogP | 2.9 | PubChem[1] |

| Predicted pKa | 4.2 (approx.) | Inferred from Benzoic Acid[2] |

| Appearance | Solid (predicted) | --- |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a lipophilic propoxy group and a hydrophilic carboxylic acid moiety in 3-propoxybenzoic acid suggests a nuanced solubility profile.

Predicted Solubility

Based on its predicted LogP of 2.9, 3-propoxybenzoic acid is expected to be moderately lipophilic.[1] This suggests that it will exhibit limited solubility in aqueous media and greater solubility in organic solvents. The carboxylic acid group, with a pKa value predicted to be around 4.2 (similar to benzoic acid), will significantly influence its aqueous solubility as a function of pH.[2]

-

Aqueous Solubility: At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

-

Organic Solubility: Due to the presence of the propoxy group and the benzene ring, good solubility is anticipated in a range of organic solvents, particularly those with moderate polarity.

Estimated Solubility of 3-Propoxybenzoic Acid in Various Solvents:

| Solvent | Predicted Solubility | Rationale |

| Water (pH 2) | Low | The molecule is in its neutral, less soluble form. |

| Water (pH 7.4) | Moderate | A significant portion of the molecule is in its ionized, more soluble form. |

| Methanol | High | The polar protic nature of methanol can interact with the carboxylic acid group. |

| Ethanol | High | Similar to methanol, it can engage in hydrogen bonding. |

| Acetonitrile | Moderate to High | A polar aprotic solvent that can solubilize the molecule. |

| Dichloromethane | Moderate | A non-polar aprotic solvent that can interact with the lipophilic portions of the molecule. |

| Hexane | Low | The highly non-polar nature of hexane is not conducive to dissolving the polar carboxylic acid. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a reliable and widely accepted technique.

Step-by-Step Protocol for Shake-Flask Solubility Measurement:

-

Preparation: Add an excess amount of 3-propoxybenzoic acid to a series of vials containing the selected solvents (e.g., water at various pH values, methanol, ethanol, acetonitrile).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifuge the vials to ensure complete separation of the solid from the supernatant.[3]

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method detailed in Section 4 of this guide, to determine the concentration of dissolved 3-propoxybenzoic acid.

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are an essential component of this evaluation.[4][5]

Predicted Stability and Potential Degradation Pathways

The chemical structure of 3-propoxybenzoic acid contains two primary functional groups susceptible to degradation: the ether linkage and the carboxylic acid group on the aromatic ring.

-

Hydrolytic Degradation: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 3-hydroxybenzoic acid and propanol. The carboxylic acid group is generally stable to hydrolysis.

-

Oxidative Degradation: The aromatic ring and the ether linkage can be susceptible to oxidation. The benzylic position of the propoxy group is a potential site for oxidation.

-

Photolytic Degradation: Aromatic compounds can undergo degradation upon exposure to UV light. Photolytic degradation pathways may involve complex radical reactions.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, leading to the formation of propoxybenzene. Studies on benzoic acid derivatives in subcritical water have shown that decarboxylation is a primary degradation pathway at high temperatures.[6]

Caption: Potential Degradation Pathways of 3-Propoxybenzoic Acid.

Protocol for a Forced Degradation Study

A forced degradation study should be conducted to identify the degradation products and to develop a stability-indicating analytical method.

Step-by-Step Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of 3-propoxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of 3-propoxybenzoic acid to 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.

-

Photolytic Degradation: Expose a solution of 3-propoxybenzoic acid to UV light (e.g., 254 nm) for 24 hours.

-

-

Neutralization: For the acid and base hydrolysis samples, neutralize the solutions to an appropriate pH before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Section 4). The goal is to achieve 5-20% degradation of the parent compound.[5]

Analytical Method for Quantification

A robust and validated analytical method is essential for the accurate quantification of 3-propoxybenzoic acid in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Recommended HPLC-UV Method

The following method is adapted from established procedures for the analysis of benzoic acid and its derivatives and is expected to provide good resolution and sensitivity for 3-propoxybenzoic acid.[7][8]

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | ~230 nm and ~274 nm (based on benzoic acid UV maxima)[9] |

Rationale for Method Parameters:

-

C18 Column: Provides good retention for moderately non-polar compounds like 3-propoxybenzoic acid.

-

Mobile Phase: The combination of acetonitrile and acidified water allows for the elution of the compound with good peak shape. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks.

-

UV Detection: The aromatic ring of 3-propoxybenzoic acid will exhibit strong UV absorbance, providing good sensitivity. The optimal wavelength should be determined experimentally by obtaining a UV spectrum of the compound.

Method Validation

The proposed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-propoxybenzoic acid. While experimental data for this specific molecule is limited, the application of established scientific principles and data from analogous compounds allows for reliable predictions and the design of robust experimental protocols. The successful development of pharmaceutical formulations and other applications of 3-propoxybenzoic acid will depend on the careful experimental verification of the properties outlined in this guide.

References

-

PubChem. 3-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Propoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

PubMed. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. [Link]

-

ResearchGate. Benzoic acid determination with GC-FID?. [Link]

-

ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

-

NIST Technical Series Publications. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. [Link]

-

PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]

-

UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

-

DergiPark. Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. [Link]

-

Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

-

DergiPark. Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. [Link]

-

RSC Publishing. Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells. [Link]

-

Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

-

Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]

-

SIELC Technologies. Benzoic Acid. [Link]

-

ACS Publications. Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)me. [Link]

-

ResearchGate. Summary of results of forced degradation studies | Download Table. [Link]

-

Agilent. Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. [Link]

-

Analytical Methods (RSC Publishing). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). [Link]

-

SciRP.org. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

PubChem. 3-Isopropoxybenzoic acid. [Link]

- Google Patents.

-

RJPBCS. Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. [Link]

-

The Determination of Benzoic Acid and its Para-Tertiary Butyl Homologue in Alkyd Resins by Gas Chromatography. [Link]

-

PubChem. 3-Phenoxybenzoic acid. [Link].gov/compound/3-Phenoxybenzoic-acid)

Sources

- 1. 3-Propoxybenzoic acid | C10H12O3 | CID 586799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. journals.ust.edu [journals.ust.edu]

- 9. [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of 3-Propoxybenzoic Acid and its Derivatives: A Technical Guide for Drug Discovery

Foreword: Charting Unexplored Territory in Medicinal Chemistry

In the vast landscape of medicinal chemistry, the benzoic acid scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design. Its derivatives have yielded a plethora of therapeutic agents, from the humble anti-inflammatory properties of salicylic acid to potent anticancer and antimicrobial compounds. Yet, within this well-explored family, there remain pockets of untapped potential. One such area is the realm of 3-propoxybenzoic acid and its derivatives.

This technical guide is conceived not as a retrospective review of a well-documented field, but as a forward-looking prospectus for researchers, scientists, and drug development professionals. The current body of scientific literature presents a conspicuous gap in the exploration of the biological activities of 3-propoxybenzoic acid and its analogs. This guide, therefore, aims to bridge this gap by providing a scientifically-grounded framework for the systematic investigation of this promising, yet under-explored, chemical space.

By leveraging structure-activity relationships (SAR) from closely related alkoxybenzoic and phenoxybenzoic acids, we will project the potential therapeutic applications of 3-propoxybenzoic acid derivatives. This document will serve as a comprehensive roadmap, detailing potential biological activities, proposing synthetic strategies, and providing robust experimental protocols to empower researchers to unlock the therapeutic promise held within this molecule. We will delve into the causality behind experimental choices, ensuring that every proposed protocol is a self-validating system, grounded in the principles of modern drug discovery.

It is our hope that this guide will catalyze new research initiatives, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The journey into the biological landscape of 3-propoxybenzoic acid and its derivatives begins now.

The 3-Propoxybenzoic Acid Scaffold: A Primer

3-Propoxybenzoic acid is a derivative of benzoic acid characterized by a propoxy group (-O-CH₂CH₂CH₃) at the meta-position of the benzene ring. This seemingly simple structural modification imparts specific physicochemical properties that can significantly influence its biological activity and that of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| CAS Number | 190965-42-5 | PubChem[1] |

The presence of the propoxy group, a moderately lipophilic moiety, is expected to enhance membrane permeability compared to its hydroxyl counterpart, 3-hydroxybenzoic acid. This can lead to improved oral bioavailability and cellular uptake, critical parameters for drug efficacy. Furthermore, the ether linkage is generally stable to metabolic degradation, potentially leading to a longer duration of action.

Derivatization of the carboxylic acid group into esters, amides, and other functionalities offers a versatile strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Predicted Biological Activities: An Evidence-Based Extrapolation

While direct experimental data on the biological activities of 3-propoxybenzoic acid derivatives is scarce, we can infer potential therapeutic applications by examining structurally related compounds.

Antimicrobial and Antifungal Potential

The antimicrobial properties of benzoic acid and its derivatives are well-established. The lipophilicity of the molecule plays a crucial role in its ability to disrupt microbial cell membranes. It is hypothesized that increasing the alkyl chain length of alkoxybenzoic acids enhances their antimicrobial efficacy up to a certain point, beyond which solubility becomes a limiting factor.

Hypothesis: 3-Propoxybenzoic acid esters and amides will exhibit significant activity against a range of bacterial and fungal pathogens. The propoxy group is anticipated to provide a favorable balance of lipophilicity and aqueous solubility for effective membrane disruption.

Supporting Evidence:

-

Studies on other benzoic acid derivatives have demonstrated potent antifungal activity, with some compounds targeting fungal-specific enzymes like CYP53.[2]

-

The antimicrobial activity of aminobenzoic acid-derived Schiff bases is linked to the azomethine group, which can form hydrogen bonds with microbial enzyme sites.[3]

Proposed Mechanism of Action: The primary mechanism is likely the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components and cell death. Additionally, derivatives could act as enzyme inhibitors, targeting key microbial metabolic pathways.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of 3-propoxybenzoic acid derivatives.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid (e.g., salicylic acid) or propionic acid.[4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Hypothesis: Certain 3-propoxybenzoic acid derivatives, particularly those with structural similarities to known NSAIDs, will exhibit anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.

Supporting Evidence:

-

A study on 3-benzoyl-propionic acid demonstrated significant anti-inflammatory activity by reducing cell migration and levels of nitric oxide (NO) and prostaglandin E2 (PGE2).[5]

-

Novel 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a key player in inflammatory processes.[6]

-

A synthesized derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a high affinity for the COX-2 receptor in in-silico studies.[7]

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Anticancer Potential

The benzoic acid scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation and survival.

Hypothesis: Amide and ester derivatives of 3-propoxybenzoic acid will exhibit cytotoxic activity against cancer cell lines, potentially through the induction of apoptosis or by acting as enzyme inhibitors.

Supporting Evidence:

-

3-Alkoxy-nor-beta-lapachone derivatives have been shown to be highly potent against several cancer cell lines, with IC₅₀ values below 2 µM.[8]

-

Benzoic acid derivatives have been investigated as inhibitors of the protein phosphatase Slingshot, which has therapeutic potential in cancer.[9]

-

Some derivatives of benzoic acid have shown promising cytotoxic activity against various cancer cell lines, including NB4, PC-3, and HeLa.[10]

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve 3-propoxybenzoic acid derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

| Derivative Type | Predicted Activity | Rationale |

| Esters | Moderate to high cytotoxicity | Increased lipophilicity may enhance cellular uptake. |

| Amides | Variable cytotoxicity | The nature of the amine substituent will be critical for activity. |

| Hydrazones | Potential for high cytotoxicity | Hydrazone linkage can be a key pharmacophore in anticancer agents. |

Synthesis and Derivatization Strategies

The synthesis of 3-propoxybenzoic acid and its derivatives can be achieved through straightforward and well-established chemical reactions.

Synthesis of 3-Propoxybenzoic Acid

A common route involves the Williamson ether synthesis starting from 3-hydroxybenzoic acid.

Reaction Scheme:

Detailed Protocol:

-

Dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., acetone, DMF).

-

Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group.

-

Add 1-bromopropane and heat the reaction mixture under reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 3-propoxybenzoic acid can be readily converted to a variety of esters and amides.

Esterification:

Amidation:

Recommended Coupling Agents: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

Conclusion and Future Directions

The field of 3-propoxybenzoic acid and its derivatives represents a significant and exciting opportunity for drug discovery. While direct experimental evidence of their biological activities is currently limited, the foundational principles of medicinal chemistry and the wealth of data on related benzoic acid analogs strongly suggest a high potential for therapeutic applications in antimicrobial, anti-inflammatory, and anticancer domains.

This technical guide has laid out a comprehensive, evidence-based framework for the systematic exploration of this chemical space. The proposed synthetic routes are robust and versatile, allowing for the creation of a diverse library of derivatives. The detailed experimental protocols provide a clear path for the biological evaluation of these novel compounds.

Future research should focus on:

-

Synthesis of a diverse library of 3-propoxybenzoic acid esters and amides.

-

Systematic screening of these compounds for antimicrobial, anti-inflammatory, and cytotoxic activities.

-

Elucidation of the mechanism of action for any identified active compounds.

-

In-depth structure-activity relationship studies to optimize lead compounds.

-

In vivo evaluation of the most promising candidates in relevant animal models.

It is with great anticipation that we await the discoveries that will undoubtedly emerge from the investigation of this uncharted territory. The potential to develop new, effective, and safe therapeutic agents is immense, and this guide is intended to be the catalyst for that journey.

References

- Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.

- PubChem. (n.d.). 3-Propoxybenzoic acid.

- Geneve, et al. (1987).

- ResearchGate. (n.d.). Cytotoxic activity of some derivatives against three cancer cell lines NB4, PC-3 and HeLa.

- PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies.

- Kuz'mina, L.G., & Kucherepa, N.S. (2011). Mesophase Design: I. Molecular Structure and Crystal Packing Motifs of 4-Alkylcyanobiphenyls. Crystallography Reports, 56, 242–255.

- ResearchGate. (n.d.). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.

- Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).

- PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists.

- Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed.

- MDPI. (n.d.).

- Wójciak-Kosior, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PubMed.

- PubMed. (n.d.).

- ResearchGate. (n.d.). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity.

- ResearchGate. (n.d.). Cytotoxic activity of the compounds 1-7, against three cancer cell lines.

- MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

- Frontiers. (n.d.). Antimicrobial coatings effectively inactivate multidrug-resistant Candidozyma auris on surfaces.

- Sadowska, B., et al. (2022).

- ResearchGate. (n.d.). (PDF)

- PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.

- Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR)

- BenchChem. (n.d.).

- MDPI. (n.d.). Synthesis of Novel Benzocaine and Procaine Glycodrugs.

- PubMed. (2010).

- National Center for Biotechnology Information. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.

- PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)

- MDPI. (n.d.). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines.

- MDPI. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2013).

- ResearchGate. (n.d.). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties.

- da Silva Jr, E. N., et al. (2010). 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives: synthesis and cytotoxicity against cancer cell lines. Journal of Medicinal Chemistry, 53(1), 504-508.

- MDPI. (n.d.).

- PubMed. (2021). Synthesis and Biological Evaluation of Phosphoester and Phosphorothioate Prodrugs of STING Agonist 3',3'-c-Di(2'F,2'dAMP).

- National Center for Biotechnology Information. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). (PDF) In-silico and In-vitro Evaluation of the Anti-diabetic Potential of p-Propoxybenzoic Acid.

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding [mdpi.com]

- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives: synthesis and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Silico Toxicity Prediction of 3-Propoxybenzoic Acid: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imperative to reduce animal testing while ensuring chemical safety has catalyzed the adoption of in silico toxicology models. These computational methods offer rapid, cost-effective, and ethically sound alternatives for predicting the potential toxicity of novel or data-poor chemicals. This guide provides an in-depth technical workflow for assessing the toxicological profile of 3-Propoxybenzoic acid, a small organic molecule with limited publicly available toxicity data. By employing a weight-of-evidence approach grounded in internationally recognized principles, this document outlines a tiered strategy using freely available, validated software. The protocol covers data acquisition, physicochemical characterization, read-across analysis, and Quantitative Structure-Activity Relationship (QSAR) modeling for critical endpoints such as mutagenicity, carcinogenicity, skin sensitization, and developmental toxicity. This guide is intended for researchers, toxicologists, and drug development professionals seeking to apply computational methods for robust hazard identification and risk assessment.

Introduction to 3-Propoxybenzoic Acid and In Silico Toxicology

3-Propoxybenzoic acid (Figure 1) is an aromatic carboxylic acid. Its fundamental chemical identifiers are crucial for any in silico assessment.

-

IUPAC Name: 3-propoxybenzoic acid

-

CAS Number: 190965-42-5

-

Molecular Formula: C₁₀H₁₂O₃

-

SMILES: CCCOC1=CC=CC(=C1)C(=O)O[1]

In silico toxicology leverages computer-based models to predict the toxic effects of chemicals.[2][3] These methods are built upon vast datasets of experimentally tested compounds, allowing them to identify relationships between a chemical's structure and its biological activity.[4] Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established principles for the validation of QSAR models to ensure their predictions are reliable for regulatory decision-making.[5][6][7][8] This guide adheres to these principles to construct a scientifically sound and defensible toxicological profile.

Pre-assessment: Data Acquisition and Preparation

The first step in any in silico workflow is to gather all necessary structural and physicochemical information for the target molecule. The quality of the input data directly determines the validity of the prediction.

Protocol 2.1: Input Data Curation

-

Obtain Canonical SMILES: The Simplified Molecular Input Line Entry System (SMILES) is the primary input for most in silico models. For 3-Propoxybenzoic acid, the canonical SMILES is CCCOC1=CC=CC(=C1)C(=O)O. This was sourced from PubChem, an authoritative chemical database.[1]

-

Verify Chemical Identity: Cross-reference the structure with its CAS number (190965-42-5) and IUPAC name to ensure consistency across all platforms.

-

Estimate Physicochemical Properties: Use the curated SMILES string to predict key physicochemical properties. These properties are not only important for understanding the compound's behavior but are also descriptors used in many QSAR models. The OECD QSAR Toolbox or free online tools can be used for this purpose.

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| LogP (o/w) | 2.9 | XLogP3 |

| Water Solubility | (Predicted) | EPISuite/TEST |

| Vapor Pressure | (Predicted) | EPISuite/TEST |

Hazard Identification: A Tiered In Silico Approach

A tiered approach allows for a systematic evaluation, starting with broad classifications and moving towards specific toxicological endpoints. This strategy integrates various methodologies, including rule-based expert systems, read-across, and statistical QSAR models, to build a comprehensive weight-of-evidence assessment.

General Toxicity Classification (Cramer Rules)